![molecular formula C6H8O3 B8039154 2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
2,6-Dioxabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone compound, characterized by a tetrahydropyran ring fused with an oxirane ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dioxabicyclo[3.2.1]octan-7-one can be synthesized through the cationic oligomerization of its monomeric precursor in the presence of an initiator. One common method involves the use of boron trifluoride etherate as an initiator in chloroform at -40°C . This reaction selectively produces a twenty-membered macrocyclic oligoester consisting of alternating tetrahydropyran and ester moieties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Ring-opening polymerization: This is the most significant reaction, where the compound forms macrocyclic oligoesters.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Boron trifluoride etherate: Used as a catalyst in ring-opening polymerization.
Chloroform: Commonly used as a solvent in these reactions.
Major Products
Macrocyclic oligoesters: These are the primary products formed through the ring-opening polymerization of this compound.
Scientific Research Applications
2,6-Dioxabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and macrocyclic compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of high-performance materials, such as hygroscopic polyamide membranes.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-7-one primarily involves its ability to undergo ring-opening polymerization. This process is facilitated by the presence of a suitable catalyst, which activates the oxirane ring, leading to the formation of macrocyclic oligoesters. The molecular targets and pathways involved in this process are primarily related to the catalytic activation and subsequent polymerization of the compound .
Comparison with Similar Compounds
2,6-Dioxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal that undergoes similar ring-opening polymerization reactions.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: A bicyclic oxalactam with comparable reactivity and polymerization behavior.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and polymerization characteristics, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6-5-3-4(9-6)1-2-8-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHXCRHSVUQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC1OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
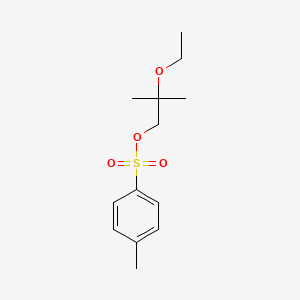
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]-1H-1,2,4-triazol-3-amine;hydrochloride](/img/structure/B8039090.png)
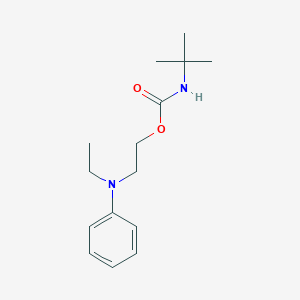
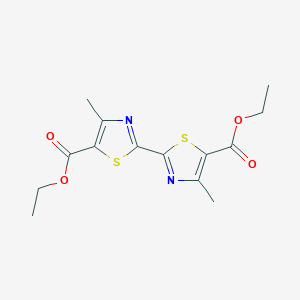
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
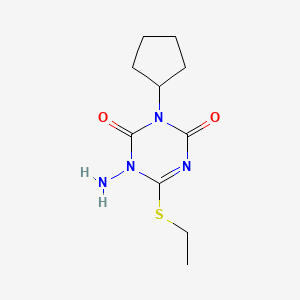

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
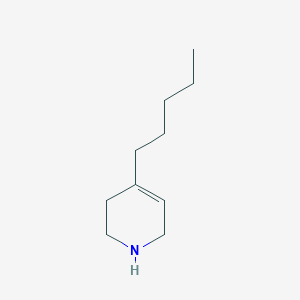
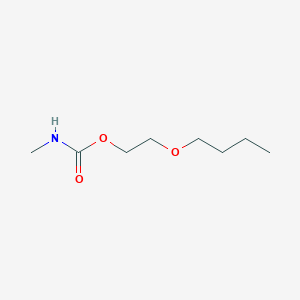
![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B8039160.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)

